![molecular formula C25H52N5O9PS B6596202 diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate CAS No. 799812-69-4](/img/structure/B6596202.png)
diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate
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Description
Diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate is a useful research compound. Its molecular formula is C25H52N5O9PS and its molecular weight is 629.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Aryl Diazonium Salts in Surface Chemistry
Surface Modification and Coupling Agents : Aryl diazonium salts have emerged as a novel class of surface modifiers and coupling agents. They enable the binding of synthetic polymers, biomacromolecules, and nanoparticles to surfaces, contributing significantly to advancements in biosensors, protein arrays, and the development of nanocomposite materials. This technology facilitates polymer grafts directly grown on surfaces and pre-formed in solution, then grafted onto surfaces, including "click" reactions. The applications span across biosensors, protein arrays, and attachment of nanoparticles, highlighting the importance of aryl diazonium coupling agents in adhesion, surface, and materials sciences (Mahouche-Chergui et al., 2011).
Diazonium Compounds in Organic Synthesis
Homologation Reaction of Ketones : Diazonium compounds play a crucial role in the homologation reaction of ketones, a process that affords homologated ketones either in the presence or absence of promoters or catalysts. This review emphasizes the complex regiochemistry of the reaction, the nature of the catalysts, and promoters, and includes recent reports on the enantioselective version of ketone homologation reactions. It forecasts new developments in diazo chemistry as valuable for synthesis (Candeias et al., 2016).
Diazonium Salts for Composite Materials
Robust Composites Design : Research on fillers modified with diazonium salts for use in composites has shown significant enhancements in thermal conductivity, stability, and mechanical properties of the materials. Diazonium-modified fillers, including carbon fillers, cellulose, and silica, among others, have demonstrated vast potential in applications ranging from drug release systems and antistatic coatings to electrode materials and bone tissue engineering scaffolds. This highlights the versatility and potential of diazonium salts in designing composites with improved properties (Sandomierski & Voelkel, 2020).
properties
IUPAC Name |
diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N3O9PS.2H3N/c29-19(17-37-38(33,34)35)16-36-23(31)14-8-6-4-2-1-3-5-7-11-15-26-22(30)13-10-9-12-21-24-20(18-39-21)27-25(32)28-24;;/h19-21,24,29H,1-18H2,(H,26,30)(H2,27,28,32)(H2,33,34,35);2*1H3/t19-,20+,21+,24+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPZQKULUKVAAZ-XYYJLZBASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O)NC(=O)N2.[NH4+].[NH4+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O)NC(=O)N2.[NH4+].[NH4+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52N5O9PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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